6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine
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Overview
Description
6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the tetrazolopyridine family This compound is characterized by the presence of a tetrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and an ethoxy group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine typically involves the reaction of 6,8-dichlorotetrazolo[1,5-a]pyridine with an alcohol, such as ethanol, in the presence of a base like sodium ethoxide. The reaction proceeds through the substitution of the chlorine atom at the 8th position with the ethoxy group. The reaction conditions usually involve refluxing the mixture to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Photochemical Reactions: It can undergo photochemical nitrogen elimination and ring expansion to form 1,3-diazacyclohepta-1,2,4,6-tetraenes.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium ethoxide, amines, or thiols in suitable solvents (e.g., ethanol, methanol) under reflux conditions.
Photochemical Reactions: UV light irradiation in the presence of alcohols or amines.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted tetrazolopyridines can be formed.
Photochemical Products: 1,3-diazacyclohepta-1,2,4,6-tetraenes and cyanovinylketenimines.
Scientific Research Applications
6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can undergo photochemical nitrogen elimination, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can result in the modulation of biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichlorotetrazolo[1,5-a]pyridine
- 8-Chloro-6-trifluoromethyltetrazolo[1,5-a]pyridine
- 5-Chlorotetrazolo[1,5-a]pyridines
Uniqueness
6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine is unique due to the presence of both a chlorine atom and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific substitution reactions and photochemical behavior that may not be observed in similar compounds .
Properties
CAS No. |
177212-03-2 |
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Molecular Formula |
C7H7ClN4O |
Molecular Weight |
198.61 g/mol |
IUPAC Name |
6-chloro-8-ethoxytetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7ClN4O/c1-2-13-6-3-5(8)4-12-7(6)9-10-11-12/h3-4H,2H2,1H3 |
InChI Key |
VEPFPUVXMQLTJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CN2C1=NN=N2)Cl |
Origin of Product |
United States |
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